Fmoc-N-methyl-beta-alanine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

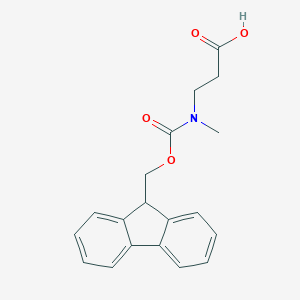

3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-20(11-10-18(21)22)19(23)24-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUDWCRKKTVLLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301206571 |

Source

|

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-β-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301206571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172965-84-3 |

Source

|

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172965-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-β-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301206571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Fmoc-N-methyl-beta-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-methyl-beta-alanine is a crucial building block in modern peptide chemistry and drug discovery.[1] As an N-methylated amino acid derivative, its incorporation into peptide sequences offers significant advantages, including enhanced metabolic stability, improved cell permeability, and the ability to modulate peptide conformation.[2] The N-methyl group provides steric hindrance, protecting the adjacent peptide bond from enzymatic degradation by proteases, which can lead to a longer in vivo half-life of peptide-based therapeutics.[2] The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[1][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

This compound is typically an off-white solid.[4] Its core structure consists of a beta-alanine backbone with a methyl group on the amine and an Fmoc protecting group.

| Property | Value | Reference |

| CAS Number | 172965-84-3 | [5] |

| Molecular Formula | C₁₉H₁₉NO₄ | [5] |

| Molecular Weight | 325.36 g/mol | [5] |

| Appearance | Off-white solid | [4] |

| Storage Conditions | 2-8°C | [6] |

Solubility and Stability

Solubility: this compound, like most Fmoc-protected amino acids, is sparingly soluble in water but exhibits good solubility in polar aprotic solvents commonly used in peptide synthesis.[7] These include:

It is important to note that the presence of dimethylamine impurities in DMF can lead to the premature removal of the Fmoc group.[8]

Stability: The stability of this compound is largely dictated by the lability of the Fmoc protecting group.

-

Base Sensitivity: The Fmoc group is readily cleaved by secondary amines, such as piperidine, through a β-elimination mechanism.[9][10] It is also sensitive to other organic bases.

-

Acid Stability: The Fmoc group is stable to acidic conditions, such as the trifluoroacetic acid (TFA) solutions used for the cleavage of peptides from the resin and the removal of acid-labile side-chain protecting groups.[10] This orthogonality is a cornerstone of Fmoc-based SPPS.[11]

-

Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures, especially in solvents like DMF or NMP, can lead to degradation.[8]

Spectroscopic Data

¹H NMR: Based on the structure and data for Fmoc-β-alanine, the following proton signals are expected (in CDCl₃):

-

Aromatic protons (Fmoc group): Multiplets in the range of 7.2-7.8 ppm.[12]

-

CH and CH₂ protons (Fmoc group): Signals around 4.2-4.4 ppm.[12]

-

CH₂ protons (β-alanine backbone): Triplets around 2.6 and 3.5 ppm.

-

N-methyl protons: A singlet around 2.8-3.0 ppm.

¹³C NMR: Expected chemical shifts for the carbon atoms are:

-

Carbonyl carbon (acid): ~170-180 ppm.[13]

-

Carbonyl carbon (Fmoc): ~155-160 ppm.[13]

-

Aromatic carbons (Fmoc): ~120-145 ppm.[13]

-

CH and CH₂ carbons (Fmoc): ~45-70 ppm.[13]

-

CH₂ carbons (β-alanine backbone): ~30-50 ppm.[14]

-

N-methyl carbon: ~30-40 ppm.

IR Spectroscopy: Characteristic infrared absorption peaks would include:

-

O-H stretch (acid): Broad band around 3000 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹.

-

C=O stretch (acid and carbamate): Strong absorptions around 1700-1750 cm⁻¹.[15]

-

C=C stretch (aromatic): ~1450-1600 cm⁻¹.[15]

Mass Spectrometry: In electrospray ionization mass spectrometry (ESI-MS), the protonated molecule [M+H]⁺ would be expected at m/z 326.14. Common fragmentation patterns for Fmoc-amino acids involve the loss of the Fmoc group or parts of it.[16] The fragmentation of the protonated molecule often involves a McLafferty-type rearrangement followed by the loss of CO₂ to yield [M+H-Fmoc+H]⁺.[16]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of Fmoc-N-methyl amino acids involves a solid-phase approach using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[17]

Materials:

-

2-chlorotrityl chloride (2-CTC) resin

-

Fmoc-β-alanine

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Collidine

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methyl iodide or dimethyl sulfate

-

Thiophenol

-

Fmoc-OSu

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Loading: Fmoc-β-alanine is attached to the 2-CTC resin in the presence of DIPEA in DCM.

-

Fmoc Deprotection: The Fmoc group is removed using 20% piperidine in DMF.

-

Nosyl Protection: The free amine is protected with o-NBS-Cl and collidine in NMP.

-

N-Methylation: The nosyl-protected amine is methylated using methyl iodide or dimethyl sulfate with DBU as a base.

-

Nosyl Deprotection: The nosyl group is removed using thiophenol and DBU in DMF.

-

Fmoc Protection: The free N-methyl amine is reprotected with Fmoc-OSu and DIPEA in DCM.

-

Cleavage from Resin: The final product, this compound, is cleaved from the resin using a solution of 1% TFA in DCM.[17]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard Fmoc-SPPS cycle. Due to the steric hindrance of the N-methyl group, more potent coupling reagents and longer reaction times are often required.[2]

Materials:

-

Fmoc-protected amino acid resin (e.g., Rink Amide resin)

-

This compound

-

Other Fmoc-protected amino acids

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvent: Dichloromethane (DCM)

Procedure:

-

Resin Swelling: The resin is swelled in DMF for at least 30 minutes.[18]

-

Fmoc Deprotection: The Fmoc group on the resin-bound amino acid is removed by treating with 20% piperidine in DMF.[18] This is typically a two-step process (e.g., 5 minutes followed by 15 minutes).[2]

-

Washing: The resin is thoroughly washed with DMF and DCM to remove piperidine and the Fmoc-adduct.[2]

-

Coupling of this compound:

-

In a separate vessel, this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) are dissolved in DMF.[2]

-

The mixture is allowed to pre-activate for 5-10 minutes.[2]

-

The activated amino acid solution is added to the deprotected resin.

-

The reaction is agitated for at least 4 hours at room temperature.[18]

-

-

Washing: The resin is washed with DMF and DCM to remove excess reagents.[2]

-

Chain Elongation: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the sequence.

Mandatory Visualizations

Caption: Solid-phase synthesis of this compound.

Caption: Incorporation of this compound in SPPS.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. benchchem.com [benchchem.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. Fmoc-N-Me-Ala-OH ≥97.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. chempep.com [chempep.com]

- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. researchgate.net [researchgate.net]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to Fmoc-N-methyl-beta-alanine

For Researchers, Scientists, and Drug Development Professionals

Fmoc-N-methyl-beta-alanine is a specialized amino acid derivative crucial in the field of peptide synthesis and drug discovery. The incorporation of an N-methyl group into the peptide backbone introduces conformational constraints, which can significantly enhance the metabolic stability, bioavailability, and proteolytic resistance of peptide-based therapeutics. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is instrumental for its application in solid-phase peptide synthesis (SPPS), allowing for selective deprotection under mild basic conditions. This guide provides a comprehensive overview of its chemical properties, synthesis, and application in peptide synthesis.

Physicochemical Properties and Specifications

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Citations |

| Molecular Weight | 325.36 g/mol | [1][2][3][4] |

| Molecular Formula | C19H19NO4 | [1][2][3][5] |

| CAS Number | 172965-84-3 | [1][2][4][5] |

| Appearance | Off-white to white or light yellow solid | [1][5] |

| Purity | ≥ 97% (HPLC) | [1] |

| Melting Point | 110-120 °C | [5] |

| Boiling Point | 525.4 ± 29.0 °C (Predicted) | [5][6] |

| Density | 1.264 ± 0.06 g/cm3 (Predicted) | [5] |

| Storage Conditions | 2-8 °C, dry environment | [1][4][5] |

Experimental Protocols

Protocol 1: Synthesis of Fmoc-β-alanine (Precursor)

This protocol outlines the synthesis of the precursor, Fmoc-β-alanine, which can then be N-methylated.

Materials:

-

β-alanine

-

10% aqueous Sodium Carbonate (Na2CO3) solution

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Dioxane

-

2N Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Hexane

-

Ether

Procedure:

-

Dissolve β-alanine in a 10% aqueous Na2CO3 solution in a flask with stirring.[7]

-

Cool the flask in an ice bath.[7]

-

Slowly add a solution of Fmoc-Cl in dioxane dropwise to the cooled β-alanine solution.[7]

-

Continuously stir the reaction mixture for 4 hours at room temperature.[7]

-

After the reaction is complete, add water to dilute the mixture and separate the aqueous layer.[7]

-

Wash the aqueous layer three times with ether.[7]

-

Acidify the aqueous phase to a pH of 2 using 2N HCl.[7]

-

Extract the product with ethyl acetate three times.[7]

-

Combine the organic layers and concentrate to yield the crude product.[7]

-

Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain pure, solid Fmoc-β-Ala.[7]

Protocol 2: Solid-Phase Synthesis of Fmoc-N-methyl-β-alanine

This protocol describes a solid-phase method for the N-methylation of Fmoc-β-alanine using a 2-chlorotrityl chloride (2-CTC) resin.[8]

Materials:

-

2-chlorotrityl chloride (2-CTC) resin

-

Fmoc-β-alanine

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIEA)

-

N-Methylpyrrolidone (NMP)

-

Dimethyl sulfate or Methyl iodide

-

Trifluoroacetic acid (TFA)

-

MilliQ water

Procedure:

1. Fmoc-β-alanine C-Carboxylic Acid Protection:

- Dissolve 3 equivalents of Fmoc-β-alanine in the minimum required volume of anhydrous DCM.[8]

- Add this solution to the 2-CTC resin in a reactor.[8]

- Immediately add 9 equivalents of DIEA to the mixture and stir for 2 hours.[8]

2. N-Methylation:

- Prepare "Solution B" and "Solution C" as per the Biron−Kessler method.[8]

- Add 10 mL/g of resin of Solution B and shake for 3 minutes.[8]

- Add 10 mL/g of resin of Solution C (containing either dimethyl sulfate or methyl iodide) and shake for an additional 2 minutes.[8]

- Drain the solution and wash the resin twice with NMP.[8]

- Repeat this N-methylation step twice more.[8]

3. Cleavage from Resin:

- Wash the resin twice with DMF and twice with DCM.[8]

- Prepare a cleavage solution of 1% TFA in DCM.[8]

- Add the cleavage solution to the resin (10 mL/g of resin) and shake for 1 minute.[8]

- Drain the solution into MilliQ water.[8]

- Repeat the cleavage and draining steps four times to ensure complete cleavage of the Fmoc-N-methyl-β-alanine from the resin.[8]

Protocol 3: Incorporation of Fmoc-N-methyl-β-alanine into a Peptide via SPPS

This protocol provides a general workflow for the incorporation of Fmoc-N-methyl-β-alanine into a growing peptide chain on a solid support.

Materials:

-

Peptide synthesis resin with a free amino group

-

20% (v/v) piperidine in DMF

-

DMF

-

Fmoc-N-methyl-β-alanine

-

Coupling agents (e.g., HATU, HCTU)

-

Base (e.g., DIEA, N-methylmorpholine)

Procedure:

1. Fmoc Deprotection:

- Swell the resin in DMF.

- Treat the resin with 20% piperidine in DMF for approximately 7 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the peptide chain.[9]

- Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.[9]

2. Coupling:

- Dissolve Fmoc-N-methyl-β-alanine and a coupling agent (e.g., HATU) in DMF containing a base (e.g., DIEA).[9]

- Add the activated amino acid solution to the deprotected resin.

- Allow the coupling reaction to proceed for at least 4 hours.[9]

- Wash the resin with DMF to remove any unreacted reagents.

3. Iteration:

- Repeat the deprotection and coupling steps with the subsequent amino acids in the desired peptide sequence.

Visualizations

Synthesis and Application Workflows

The following diagrams illustrate the key processes involving this compound.

Caption: Solid-phase synthesis workflow for this compound.

Caption: Incorporation of this compound into a peptide via SPPS.

References

- 1. chemimpex.com [chemimpex.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. N-Fmoc-N-Methyl-beta-alanine [myskinrecipes.com]

- 4. 172965-84-3|N-Fmoc-N-Methyl-beta-alanine|BLD Pharm [bldpharm.com]

- 5. FMoc-N-Me-beta-Ala-OH | 172965-84-3 [amp.chemicalbook.com]

- 6. Fmoc-N-Me-beta-ALa-OH | CAS#:172965-84-3 | Chemsrc [chemsrc.com]

- 7. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 8. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.uci.edu [chem.uci.edu]

Fmoc-N-methyl-beta-alanine (CAS: 172965-84-3): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-N-methyl-beta-alanine, a key building block in modern peptide synthesis and drug discovery. This document details its chemical properties, synthesis, and application in solid-phase peptide synthesis (SPPS), with a focus on providing actionable experimental protocols and insights for laboratory use.

Core Compound Data

This compound is a synthetic amino acid derivative valued for its ability to impart unique structural and functional properties to peptides. The N-methyl group enhances proteolytic stability and can influence peptide conformation, while the fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to its utility in SPPS.[1][2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 172965-84-3 |

| Molecular Formula | C₁₉H₁₉NO₄ |

| Molecular Weight | 325.36 g/mol |

| Appearance | Off-white solid |

| Purity | ≥97% (HPLC) |

| Storage Conditions | 0 - 8 °C |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved using a solid-phase approach, which offers advantages in purification and handling. The following protocol is adapted from established methods for the N-methylation of amino acids on a solid support.[1]

Experimental Protocol: Solid-Phase Synthesis

This method utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[1]

Materials:

-

Fmoc-β-Ala-OH

-

2-Chlorotrityl chloride (2-CTC) resin

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

2-Mercaptoethanol

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Loading: Swell the 2-CTC resin in DCM. Dissolve Fmoc-β-Ala-OH and DIPEA in DCM and add to the resin. Agitate for 1-2 hours. Cap any remaining active sites with a solution of DCM/Methanol/DIPEA.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

-

Sulfonylation (o-NBS Protection): Dissolve o-NBS-Cl and collidine in DCM and add to the resin. Agitate to protect the secondary amine.

-

N-Methylation: Treat the resin with a solution of DBU and either methyl iodide or dimethyl sulfate in DMF to methylate the sulfonamide nitrogen.[1]

-

o-NBS Deprotection: Remove the o-NBS group by treating the resin with a solution of 2-mercaptoethanol and DBU in DMF.

-

Fmoc Protection: Introduce the final Fmoc group by reacting the N-methylated amino acid on the resin with Fmoc-OSu in the presence of DIPEA.

-

Cleavage from Resin: Cleave the final product from the resin using a mild solution of 1% TFA in DCM. The product is collected in the solution, which can then be evaporated to yield the crude this compound.[1]

Caption: Solid-phase synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids like this compound into peptide chains presents unique challenges due to the steric hindrance of the N-methyl group. This necessitates the use of more potent coupling reagents and potentially longer reaction times compared to standard amino acids.[4][5][6]

Challenges in Coupling N-Methylated Amino Acids

-

Steric Hindrance: The methyl group on the nitrogen atom physically obstructs the approach of the activated carboxylic acid, slowing down the coupling reaction.[6]

-

Reduced Nucleophilicity: The secondary amine of the N-methylated amino acid is less nucleophilic than a primary amine.

-

Ineffectiveness of Standard Reagents: Standard coupling reagents like HBTU and HCTU are often inefficient for these couplings.[6]

Table 2: Performance of Common Coupling Reagents for N-Methylated Amino Acids

| Coupling Reagent | Activating Additive | Base | Performance |

| HATU | Internal (HOAt) | DIEA / Collidine | Excellent |

| PyAOP | Internal (HOAt) | DIEA | Excellent |

| PyBOP | Internal (HOBt) | DIEA | Good to Excellent |

| HCTU/HBTU | Internal (HOBt) | DIEA | Poor to Moderate |

| DCC/DIC | HOBt | - | Poor |

Experimental Protocol: SPPS using this compound

This protocol outlines a single coupling cycle for the incorporation of this compound into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N'-Diisopropylethylamine) or Collidine

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

20% Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the peptide-resin by treating it with 20% piperidine in DMF. Perform this step twice (e.g., 5 minutes followed by 15 minutes).

-

Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading), HATU (3-4 equivalents), and DIPEA or Collidine (6-8 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.[5][7]

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature. For difficult couplings (e.g., coupling to another N-methylated residue), a longer reaction time or a second coupling may be necessary.[5]

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Monitoring: The completion of the coupling reaction can be monitored using a test that is effective for secondary amines, such as the Bromophenol Blue test, as the standard Kaiser test will give a false negative.[4]

Caption: SPPS cycle for this compound incorporation.

Biological Significance and Applications

The incorporation of N-methyl-beta-alanine into peptides is a strategic modification in drug design.[2]

-

Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

-

Improved Pharmacokinetic Properties: N-methylation can increase the lipophilicity of a peptide, potentially improving its membrane permeability and oral bioavailability.

-

Conformational Control: The introduction of N-methylated residues can restrict the conformational flexibility of the peptide backbone, which can lead to higher receptor binding affinity and selectivity.

-

Biomaterial and Bioconjugation: this compound is also utilized in the design of novel biomaterials and for bioconjugation processes.[2]

Conclusion

This compound is a valuable and versatile building block for the synthesis of modified peptides with enhanced therapeutic potential. While its use in SPPS requires specialized protocols to overcome the challenges associated with coupling N-methylated amino acids, the resulting benefits in terms of peptide stability and pharmacokinetic properties are significant. This guide provides the necessary technical information and experimental protocols to facilitate the successful application of this compound in research and drug development.

References

- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Fmoc-N-Methyl-beta-alanine [myskinrecipes.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.uci.edu [chem.uci.edu]

Fmoc-N-methyl-beta-alanine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-methyl-beta-alanine is a protected amino acid derivative that serves as a crucial building block in the synthesis of modified peptides. The incorporation of N-methylated amino acids into peptide sequences is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptide-based drugs. The N-methyl group provides conformational constraints, which can lead to increased metabolic stability, improved cell permeability, and enhanced biological activity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is instrumental in solid-phase peptide synthesis (SPPS), allowing for controlled, stepwise assembly of the peptide chain. This technical guide provides a detailed overview of the structure, synthesis, and analytical characterization of this compound.

Chemical Structure and Properties

This compound is characterized by a beta-amino acid core, where the amino group is secondary and bears a methyl substituent. The amine is protected by the bulky Fmoc group, which is base-labile, allowing for its removal under mild conditions during peptide synthesis.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 172965-84-3 | [1] |

| Molecular Formula | C₁₉H₁₉NO₄ | [2][1] |

| Molecular Weight | 325.36 g/mol | [2][1] |

| Appearance | Off-white solid | [1] |

| Storage | 2-8°C |

Experimental Protocols

Solid-Phase Synthesis of this compound

A common method for the synthesis of Fmoc-N-methylated amino acids is through on-resin methylation. The following protocol is adapted from standard solid-phase peptide synthesis techniques.

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-β-alanine

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Piperidine

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Swelling: Swell the 2-CTC resin in DMF for 1-2 hours.

-

Attachment of Fmoc-β-alanine to the Resin:

-

Dissolve Fmoc-β-alanine (3 equivalents) and DIPEA (4 equivalents) in DCM.

-

Add the solution to the swollen resin and agitate for 2-4 hours.

-

Wash the resin thoroughly with DCM and DMF.

-

-

Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

-

Drain the solution and repeat the treatment for 15-20 minutes.

-

Wash the resin extensively with DMF and DCM.

-

-

N-Methylation:

-

Suspend the resin in DMF.

-

Add methyl iodide (5-10 equivalents) or dimethyl sulfate (5-10 equivalents) and DIPEA (5-10 equivalents).

-

Agitate the mixture for 6-12 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Cleavage from Resin:

-

Treat the resin with a solution of 1-2% TFA in DCM for 30-60 minutes.

-

Collect the filtrate containing the cleaved product.

-

Evaporate the solvent to obtain the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization or flash column chromatography.

-

Data Presentation

Table 2: Illustrative ¹H NMR Data for Fmoc-beta-alanine and Fmoc-L-alanine

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| Fmoc-beta-alanine | CDCl₃ | 2.60 (t, 2H), 3.47 (d, 2H), 4.19 (t, 1H), 4.39 (d, 2H), 7.29 (t, 2H), 7.38 (t, 2H), 7.56 (d, 2H), 7.74 (d, 2H) |

| Fmoc-L-alanine | DMSO-d₆ | 1.30 (d, 3H), 4.03 (m, 1H), 4.24 (m, 2H), 7.35 (t, 2H), 7.43 (t, 2H), 7.70-7.75 (m, 2H), 7.90 (d, 2H), 12.6 (s, 1H) |

Note: The presence of the N-methyl group in this compound would introduce a singlet peak typically in the range of 2.8-3.2 ppm in the ¹H NMR spectrum.

Table 3: Illustrative ¹³C NMR Data for Fmoc-L-alanine

| Compound | Solvent | Chemical Shift (δ, ppm) |

| Fmoc-L-alanine | DMSO-d₆ | 18.2, 46.6, 50.1, 65.6, 120.1, 125.3, 127.1, 127.6, 140.7, 143.9, 156.1, 174.5 |

Note: The N-methyl carbon in this compound would be expected to appear in the range of 30-40 ppm in the ¹³C NMR spectrum.

Table 4: Mass Spectrometry and HPLC Data

| Compound | Technique | Expected [M+H]⁺ (m/z) | Purity (by HPLC) |

| This compound | ESI-MS | 326.13 | ≥97% |

| Fmoc-beta-alanine | ESI-MS | 312.12 | ≥98% |

| Fmoc-L-alanine | ESI-MS | 312.12 | ≥97.0% |

Mandatory Visualization

Experimental Workflow: Solid-Phase Synthesis of this compound

The following diagram illustrates the key steps in the solid-phase synthesis of this compound.

Signaling Pathways

Currently, there is no specific, well-defined biological signaling pathway in which this compound is known to be a direct and central participant. Its primary role is as a synthetic building block. However, the resulting N-methylated peptides are designed to interact with various biological targets, potentially modulating signaling pathways involved in areas such as neurotransmission or metabolic regulation, though this is highly dependent on the full peptide sequence.[1]

Conclusion

This compound is a valuable reagent for the synthesis of peptidomimetics with enhanced pharmacological properties. The synthetic protocols for its preparation are well-established, primarily relying on solid-phase techniques. While specific analytical data for this compound is not widely published, characterization can be readily achieved using standard techniques such as NMR and mass spectrometry, with expected values aligning with those of similar protected amino acids. The continued use of this compound in peptide synthesis is anticipated to contribute to the development of novel and more effective peptide-based therapeutics.

References

An In-Depth Technical Guide to the Synthesis of Fmoc-N-methyl-β-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-methyl-β-alanine is a crucial building block in the design and synthesis of modified peptides for therapeutic and research applications. The incorporation of an N-methyl group into the peptide backbone can significantly enhance proteolytic stability, improve cell permeability, and modulate conformation, thereby offering a strategic advantage in drug development.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of Fmoc-N-methyl-β-alanine, focusing on a detailed solid-phase protocol and the foundational solution-phase synthesis of its precursor, Fmoc-β-alanine.

Core Synthesis Strategies

The synthesis of Fmoc-N-methyl-β-alanine can be approached through two primary routes:

-

Solid-Phase Synthesis: This method involves the attachment of Fmoc-β-alanine to a solid support (resin), followed by N-methylation on the resin, and subsequent cleavage to yield the final product. This approach offers advantages in terms of purification and handling.

-

Solution-Phase Synthesis: This traditional approach involves the synthesis and purification of intermediates in solution. While it can be more labor-intensive, it may be suitable for larger-scale synthesis.

This guide will primarily focus on a detailed solid-phase protocol, as it represents a modern and efficient method for obtaining high-purity Fmoc-N-methyl-β-alanine.[1]

Experimental Protocols

Section 1: Solution-Phase Synthesis of the Precursor, Fmoc-β-alanine

A common precursor for the synthesis of Fmoc-N-methyl-β-alanine is Fmoc-β-alanine. Below is a typical solution-phase protocol for its preparation.

Reaction Scheme:

β-alanine + Fmoc-Cl → Fmoc-β-Ala-OH

Materials:

-

β-alanine

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

10% Aqueous Sodium Carbonate (Na₂CO₃) solution

-

Dioxane

-

2N Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Hexane

-

Ether

Procedure:

-

Dissolve β-alanine (e.g., 0.5 g, 6.61 mmol) in a 10% aqueous Na₂CO₃ solution (12 ml) in a flask with stirring.[4][5]

-

Cool the flask in an ice bath.

-

Slowly add a solution of Fmoc-Cl (e.g., 1.45 g, 5.61 mmol) in dioxane (10 ml) dropwise to the cooled β-alanine solution.[4][5]

-

Allow the reaction mixture to stir continuously at room temperature for 4 hours.[4][5]

-

After the reaction is complete, dilute the mixture with water (80 ml).

-

Wash the aqueous layer three times with ether (75 ml each) to remove organic impurities.[4][5]

-

Extract the product with ethyl acetate three times (75 ml each).[4][5]

-

Combine the organic layers and concentrate them to obtain the crude product.

-

Recrystallize the crude product from a mixture of ethyl acetate and hexane (e.g., 1:2 v/v) to yield pure, white, solid Fmoc-β-Ala-OH.[4][5]

Expected Yield: Approximately 81%.[4][5]

Section 2: Solid-Phase Synthesis of Fmoc-N-methyl-β-alanine

This protocol utilizes a 2-chlorotrityl chloride (2-CTC) resin as a solid support for the synthesis.[1]

Experimental Workflow Diagram:

References

- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Fmoc-N-Methyl-beta-alanine [myskinrecipes.com]

- 4. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

A Technical Guide to Fmoc-N-methyl-beta-alanine: Solubility, Synthesis Protocols, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-methyl-beta-alanine is a specialized amino acid derivative crucial in peptide synthesis and drug development.[1] The presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), while the N-methyl group provides unique conformational constraints and metabolic stability to the resulting peptides. This guide provides an in-depth overview of the solubility characteristics, experimental handling, and potential biological significance of this compound, serving as a vital resource for professionals in medicinal chemistry and bioengineering.

Core Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₉NO₄ | [1] |

| Molecular Weight | 325.36 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Quantitative Solubility Data

Precise quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, based on its common applications and data for structurally related compounds, the following table summarizes its expected solubility. The N-methylation is known to enhance solubility compared to its non-methylated counterpart.

| Solvent | Abbreviation | Expected Solubility | Notes |

| Dimethylformamide | DMF | Soluble | Commonly used as the primary solvent in solid-phase peptide synthesis for dissolving Fmoc-amino acids. The optical rotation of the related Fmoc-N-methyl-L-alanine is measured in DMF, indicating good solubility.[2] |

| N-Methylpyrrolidone | NMP | Soluble | A polar aprotic solvent known to be an effective solubilizer for a wide range of peptide reagents.[3] |

| Dichloromethane | DCM | Sparingly Soluble | Often used in combination with DMF to facilitate the dissolution of Fmoc-amino acids during peptide synthesis. |

| Dimethyl Sulfoxide | DMSO | Sparingly Soluble | For the related compound Fmoc-β-alanine, solubility is reported as 1-10 mg/mL. |

| Ethanol | EtOH | Slightly Soluble | For the related compound Fmoc-β-alanine, solubility is reported as 0.1-1 mg/mL. |

| Water | H₂O | Slightly Soluble | The related Fmoc-N-methyl-L-alanine is described as slightly soluble in water.[4] |

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). Below is a detailed methodology for its incorporation into a peptide chain.

Protocol: Manual Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single coupling cycle for the addition of this compound to a growing peptide chain on a solid support resin.

1. Resin Swelling:

- Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

- Add DMF to swell the resin for a minimum of 30 minutes.

- Drain the DMF.

2. Fmoc Deprotection:

- Add a 20% solution of piperidine in DMF to the resin.

- Agitate the mixture for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain.

- Drain the piperidine solution.

- Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

3. Coupling of this compound:

- In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in DMF. A small amount of DCM can be added if solubility is an issue.

- Add a coupling agent, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and an amine base like Diisopropylethylamine (DIEA).

- Allow the activation to proceed for a few minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the reaction vessel for 1-2 hours to ensure complete coupling.

4. Washing:

- Drain the coupling solution.

- Wash the resin extensively with DMF to remove any unreacted reagents and byproducts.

- A final wash with DCM and/or methanol can be performed before drying.

5. Monitoring the Coupling Reaction:

- The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test. A negative test (beads remain colorless) indicates a successful coupling.

This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Potential Biological Signaling Pathways Influenced by Beta-Alanine

While this compound is a synthetic building block, its core structure, beta-alanine, has known biological roles. Peptides incorporating N-methyl-beta-alanine may modulate similar pathways.

Caption: Potential biological roles of the β-alanine moiety.

Conclusion

This compound is an indispensable tool in modern peptide chemistry. While a comprehensive quantitative solubility profile remains to be fully elucidated, its practical utility in common peptide synthesis solvents like DMF is well-established. The provided experimental protocols offer a robust framework for its successful incorporation into synthetic peptides. Furthermore, understanding the biological roles of its core beta-alanine structure can provide valuable insights for the rational design of novel peptide-based therapeutics with enhanced stability and targeted biological activity. This guide serves as a foundational document for researchers and developers aiming to leverage the unique properties of this compound in their work.

References

Fmoc-N-methyl-beta-alanine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Fmoc-N-methyl-beta-alanine, a key building block in peptide synthesis and drug development. Understanding the stability profile of this reagent is critical for ensuring the integrity of synthetic peptides and the reproducibility of research outcomes. This document outlines the intrinsic chemical stability, potential degradation pathways, and provides detailed experimental protocols for stability assessment.

Core Executive Summary

This compound is a stable, off-white solid when stored under appropriate conditions. The primary vulnerabilities of the molecule are the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and, to a lesser extent, susceptibility to thermal and photolytic degradation under forcing conditions. Optimal storage is at refrigerated temperatures (2-8 °C) in a dry, dark environment. Forced degradation studies indicate that the compound is most susceptible to degradation under basic pH conditions, leading to the cleavage of the Fmoc group.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-N-methyl-β-alanine | |

| CAS Number | 172965-84-3 | [1] |

| Molecular Formula | C₁₉H₁₉NO₄ | [1] |

| Molecular Weight | 325.36 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Solubility | Slightly soluble in water. | [2] |

| Storage Temperature | 2-8 °C | [3] |

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

-

Temperature: Store refrigerated at 2-8 °C. Long-term storage at -20 °C may further extend shelf life.

-

Moisture: Store in a tightly sealed container in a dry environment. The compound is hygroscopic, and moisture can contribute to hydrolytic degradation pathways.

-

Light: Protect from direct light to prevent potential photolytic degradation. Storing in an amber vial or in a dark location is advisable.

Stability Profile and Degradation Pathways

The stability of this compound is intrinsically linked to the integrity of the Fmoc protecting group. The primary degradation pathway is the base-catalyzed β-elimination of the Fmoc group to yield dibenzofulvene and the free N-methyl-β-alanine.

References

The Central Role of the Fmoc Group in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a methodology that has revolutionized the production of synthetic peptides for therapeutic, diagnostic, and research applications. Its widespread adoption is attributed to its unique chemical properties, particularly its lability under mild basic conditions, which allows for an orthogonal protection strategy that is both efficient and versatile. This technical guide provides an in-depth exploration of the Fmoc group's role, covering its chemical principles, quantitative performance metrics, and detailed experimental protocols.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-based SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1] The Fmoc group temporarily blocks the α-amino group of an amino acid, preventing unwanted side reactions during peptide bond formation.[2] The key to the Fmoc strategy lies in its orthogonality: the Fmoc group is removed under mild basic conditions, while the side-chain protecting groups and the resin linker are stable to base but labile to acid.[] This allows for selective deprotection and chain elongation, followed by a final acid-mediated cleavage step to release the desired peptide.[4]

The general workflow of Fmoc-SPPS can be broken down into the following key stages:

-

Resin Preparation and Loading: The synthesis begins with an insoluble resin support, which is swelled in a suitable solvent to make the reactive sites accessible. The first Fmoc-protected amino acid is then covalently attached to the resin.[5]

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid is removed, typically with a solution of a secondary amine like piperidine, to expose a free amine for the next coupling step.[6]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the N-terminus of the growing peptide chain, forming a new peptide bond.[7]

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.[8]

-

Repeat Cycle: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid until the desired peptide sequence is assembled.[5]

-

Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail.[4]

Data Presentation: Quantitative Analysis of Fmoc-SPPS

The efficiency of each step in Fmoc-SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to the performance of Fmoc-based peptide synthesis.

| Parameter | Typical Value/Range | Notes |

| Resin Loading Capacity | 0.3 - 0.4 mmol/g | Varies depending on the resin type.[9] |

| Fmoc Deprotection Time | 5 - 15 minutes | Using 20% piperidine in DMF. Can be extended for difficult sequences.[7][10] |

| Amino Acid Equivalents | 2 - 5 equivalents | An excess is used to drive the coupling reaction to completion.[10][11] |

| Coupling Time | 20 - 60 minutes | Can be extended for sterically hindered amino acids or difficult sequences.[7][12] |

| Coupling Efficiency | > 99% | High efficiency at each step is crucial for the synthesis of long peptides.[][13] |

| Overall Crude Yield | 50 - 90% | Highly dependent on peptide length, sequence, and synthesis conditions.[14] |

Table 1: General Quantitative Parameters in Fmoc-SPPS

| Coupling Reagent | Coupling Time (min) | Representative Crude Purity (%) |

| HATU | 2 x 1 | 83.63 |

| HCTU | 2 x 20 | 81.33 |

| HBTU | Not specified | ~70-83 |

| COMU | 2 x 1 | 79.00 |

| DIC/Oxyma | 20 - 60 | ~80-85 |

Table 2: Comparison of Crude Purity for a "Difficult" Model Peptide (Acyl Carrier Protein Fragment 65-74) Synthesized with Various Coupling Reagents.[7][12][13]

| Cleavage Cocktail | Composition | Application |

| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose for peptides with sensitive residues like Arg(Mtr), Cys, Met, Trp. |

| TFA/TIS/Water | TFA/Triisopropylsilane/Water (95:2.5:2.5) | Suitable for most sequences, especially with modern protecting groups like Arg(Pbf) and Trp(Boc). |

| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | "Odorless" alternative, particularly for trityl-based protecting groups.[15] |

| Reagent H | TFA/Phenol/Thioanisole/EDT/Water/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w) | Specifically designed to minimize methionine oxidation.[16] |

Table 3: Common Cleavage Cocktails for Final Deprotection in Fmoc-SPPS.

Experimental Protocols

The following are detailed methodologies for the key experiments in manual Fmoc-based solid-phase peptide synthesis.

Protocol 1: Resin Swelling and First Amino Acid Loading (Wang Resin)

-

Resin Swelling: Place the Wang resin in a reaction vessel and add enough N,N-dimethylformamide (DMF) to swell the resin (approximately 10 mL per gram of resin). Agitate gently for 30-60 minutes. Drain the solvent.[7]

-

Amino Acid Activation: In a separate vial, dissolve the first Fmoc-protected amino acid (2-5 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (2-5 equivalents) in a minimal amount of DMF. Add N,N'-diisopropylcarbodiimide (DIC) (2-5 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.[8]

-

Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture for 2-4 hours at room temperature.[8]

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL) and dichloromethane (DCM) (3 x 5 mL).[8]

-

Drying: Dry the resin under vacuum.[8]

Protocol 2: Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin in DMF.[10]

-

Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF. Agitate the mixture for 5-10 minutes at room temperature.[8]

-

Drain and Repeat: Drain the deprotection solution. Repeat the treatment with 20% piperidine in DMF for another 5-15 minutes to ensure complete deprotection.[8][10]

-

Washing: Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[8]

Protocol 3: Amino Acid Coupling using HBTU/HATU

-

Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU or HATU (2.9-5 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.[7]

-

Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 20-60 minutes at room temperature.[7][12]

-

Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[8]

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).[7]

Protocol 4: Final Cleavage and Deprotection

-

Resin Preparation: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM (3 x 5 mL) and dry it thoroughly under vacuum.[12]

-

Cleavage Cocktail Preparation: In a fume hood, prepare the appropriate cleavage cocktail (e.g., Reagent K). CAUTION: TFA is highly corrosive. [12]

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin). Gently agitate the mixture for 2-3 hours at room temperature.[5][12]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the peptide.[12]

-

Isolation: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.[12]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Caption: Mechanism of Fmoc deprotection by piperidine.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. peptide.com [peptide.com]

- 16. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methylation of Peptides: A Technical Guide to Enhancing Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide, is a powerful and widely adopted strategy in medicinal chemistry to overcome the inherent limitations of native peptides as therapeutic agents. This modification offers a versatile toolkit to modulate the physicochemical and biological properties of peptides, leading to enhanced "drug-like" characteristics. This in-depth technical guide explores the core benefits of N-methylation, providing a comprehensive overview of its impact on proteolytic stability, cell permeability, and receptor binding affinity. Detailed experimental protocols for key assays, quantitative data summaries, and visual representations of relevant biological pathways and experimental workflows are presented to equip researchers with the practical knowledge required to leverage N-methylation in peptide drug discovery and development.

Core Benefits of N-Methylation

The introduction of a methyl group to the peptide backbone induces significant structural and energetic changes, leading to a cascade of beneficial effects for therapeutic peptide candidates.

Enhanced Proteolytic Stability

A major hurdle in the clinical development of peptide-based drugs is their rapid degradation by proteases in the body, resulting in a short in vivo half-life.[1] N-methylation provides a steric shield that hinders the approach of proteolytic enzymes to the scissile peptide bond.[1] The methyl group on the amide nitrogen disrupts the hydrogen-bonding patterns recognized by proteases, thereby inhibiting enzymatic cleavage.[1] This enhanced resistance to proteolysis is a key factor in improving the metabolic stability and overall bioavailability of peptide drugs.[2][3] A single N-methylation can confer protection over a four-residue window, dramatically increasing the peptide's half-life in the presence of various proteases.[1]

Improved Cell Permeability and Oral Bioavailability

The therapeutic utility of many peptides is limited by their poor ability to cross cell membranes and reach intracellular targets.[4] N-methylation can significantly enhance cell permeability through several mechanisms. Firstly, the replacement of an amide proton with a methyl group eliminates a hydrogen bond donor, reducing the energetic penalty of desolvation required for the peptide to transit across the hydrophobic lipid bilayer of the cell membrane.[5] Secondly, the steric bulk of the N-methyl group restricts the conformational flexibility of the peptide backbone.[6] This can promote the formation of intramolecular hydrogen bonds, which shield the polar amide groups from the solvent and allow the peptide to present a more hydrophobic surface to the cell membrane, facilitating passive diffusion.[4][7] This "chameleonic" behavior is crucial for improving oral bioavailability, a highly sought-after property for peptide therapeutics.[8][9] In some cases, multiple N-methylations have been shown to drastically improve intestinal permeability, leading to oral bioavailabilities of up to 28% in rat models for certain cyclic hexapeptides.[7][10]

Modulation of Receptor Binding Affinity and Selectivity

N-methylation can profoundly influence a peptide's three-dimensional structure, which in turn can alter its binding affinity and selectivity for its target receptor.[2][11] The conformational constraints imposed by N-methylation can lock the peptide into a bioactive conformation, leading to enhanced potency. Conversely, it can also disrupt the binding conformation, leading to reduced affinity. This highlights the importance of a systematic "N-methyl scan," where methylation is introduced at various positions within the peptide sequence to identify modifications that optimize receptor interaction.[12] Furthermore, N-methylation can be used to fine-tune selectivity between different receptor subtypes, a critical aspect in designing targeted therapies with reduced off-target effects.[12] For instance, N-methylation of a somatostatin analog at a specific position resulted in an analogue with exceptionally high affinity and selectivity for the somatostatin receptor subtype 5.[12]

Quantitative Data on the Effects of N-Methylation

The following tables summarize quantitative data from various studies, highlighting the impact of N-methylation on key peptide properties.

Table 1: Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides

| Peptide/Analog | Protease | Half-Life (t½) | Fold Increase in Stability | Reference |

| DKLYWWEFL (native) | Trypsin | ~1 min | - | [13] |

| N-Me-K DKLYWWEFL | Trypsin | >1000 min | >1000 | [13] |

| N-Me-L DKLYWWEFL | Trypsin | ~72 min | 72 | [13] |

| Somatostatin Analog (native) | Rat Intestinal Homogenate | < 5 min | - | [8] |

| Tri-N-methylated Somatostatin Analog | Rat Intestinal Homogenate | > 240 min | > 48 | [8] |

Table 2: Cell Permeability and Oral Bioavailability of N-Methylated Peptides

| Peptide/Analog | Assay | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) | Reference |

| cyclo(-PFwKTF-) (native) | Caco-2 | < 0.1 | Not bioavailable | [8][14] |

| tri-N-methylated cyclo(-PFwKTF-) | Caco-2 | 4.0 | 10 (in rats) | [8][14][15] |

| Cyclic Hexapeptide (non-methylated) | PAMPA | Low | - | [7] |

| Tri-N-methylated Cyclic Hexapeptide | PAMPA | High | 28 (in rats) | [7][10] |

Table 3: Receptor Binding Affinity of N-Methylated Peptides (Somatostatin Analogs)

| Analog (Modification) | Receptor Subtype | Binding Affinity (Ki, nM) | Change in Affinity | Reference |

| DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]Thr-NH₂ (native) | SSTR2 | 1.5 | - | [11] |

| N-Me-DTrp Analog | SSTR5 | 0.05 | High Affinity & Selectivity | [12] |

| N-Me-Lys Analog | SSTR2 | 2.5 | Retained Affinity | [12] |

| N-Me-Phe Analog | All SSTRs | > 1000 | Destroyed Affinity | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis, characterization, and evaluation of N-methylated peptides.

Synthesis of N-Methylated Peptides

On-Resin N-Methylation during Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a common and efficient method for the site-specific N-methylation of a peptide backbone directly on the solid support.[16]

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine solution (20% in DMF)

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methyl p-toluenesulfonate (MeOTs) or Dimethyl sulfate ((Me)₂SO₄)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

2-Mercaptoethanol

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF and DCM.

-

Sulfonylation (o-NBS Protection):

-

Dissolve o-NBS-Cl (4 eq) and DIPEA (2 eq) in DMF.

-

Add the solution to the resin and shake for 30 minutes.

-

Wash the resin with DMF and DCM.

-

-

Methylation:

-

Dissolve MeOTs (10 eq) and DBU (5 eq) in DMF.

-

Add the solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Desulfonylation (o-NBS Removal):

-

Prepare a solution of 2-mercaptoethanol (10 eq) and DBU (5 eq) in DMF.

-

Add the solution to the resin and shake for 2 x 5 minutes.

-

Wash the resin with DMF and DCM.

-

-

Coupling the Next Amino Acid:

-

Activate the next Fmoc-amino acid (3-5 eq) with a coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq) and DIPEA (6 eq) in DMF.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours. Microwave-assisted coupling can be beneficial to improve efficiency, especially when coupling to a sterically hindered N-methylated residue.[17]

-

-

Repeat steps 2-6 for subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the N-methylated peptide using mass spectrometry (MS) and analytical RP-HPLC.[16]

In Vitro Proteolytic Stability Assay

This assay evaluates the resistance of an N-methylated peptide to degradation by specific proteases.[18]

Materials:

-

N-methylated peptide and non-methylated control peptide

-

Protease stock solution (e.g., trypsin, chymotrypsin) in an appropriate buffer

-

Reaction buffer (e.g., Tris-HCl or phosphate-buffered saline (PBS), pH optimized for the specific protease)

-

Quenching solution (e.g., 10% trichloroacetic acid (TCA) or a specific protease inhibitor)

-

RP-HPLC system

Procedure:

-

Sample Preparation: Prepare stock solutions of the peptides and the protease at known concentrations.

-

Reaction Setup:

-

In a microcentrifuge tube, add the peptide solution to the reaction buffer to a final concentration of, for example, 1 mg/mL.

-

Pre-incubate the tube at 37°C for 5 minutes.

-

Initiate the reaction by adding the protease stock solution to the peptide solution (a typical enzyme:substrate ratio is 1:100 w/w).

-

-

Incubation and Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the enzymatic reaction in the aliquot by adding the quenching solution.

-

Analysis:

-

Analyze the samples by RP-HPLC.

-

Monitor the disappearance of the peak corresponding to the intact peptide over time.

-

Calculate the percentage of the remaining intact peptide at each time point relative to the time 0 sample.

-

Determine the half-life (t½) of the peptide under the assay conditions.

-

Cell Permeability Assay (Caco-2)

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[2][19]

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics)

-

Transwell® inserts (e.g., 24-well format)

-

Hanks' Balanced Salt Solution (HBSS)

-

Test peptides (N-methylated and non-methylated)

-

Lucifer yellow (paracellular integrity marker)

-

LC-MS/MS system for quantification

Procedure:

-

Cell Culture and Monolayer Formation:

-

Culture Caco-2 cells in flasks.

-

Seed the cells onto the apical side of the Transwell® inserts at an appropriate density.

-

Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

-

Monolayer Integrity Test:

-

Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be above a certain threshold (e.g., >250 Ω·cm²) to indicate a tight monolayer.[4]

-

Alternatively, assess the permeability of the paracellular marker Lucifer yellow. Low permeability of Lucifer yellow confirms monolayer integrity.

-

-

Permeability Assay (Apical to Basolateral Transport):

-

Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.

-

Add fresh HBSS to the basolateral (receiver) compartment.

-

Prepare the dosing solution of the test peptide in HBSS at the desired concentration (e.g., 10 µM).

-

Add the dosing solution to the apical (donor) compartment.

-

Incubate the plates at 37°C on an orbital shaker.

-

At specified time points, collect samples from the basolateral compartment and replace with fresh HBSS.

-

-

Sample Analysis:

-

Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

-

Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity of N-methylated peptides to their target receptor by measuring their ability to compete with a radiolabeled ligand.[20][21]

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand with known affinity for the receptor

-

Unlabeled test peptides (N-methylated and non-methylated) at various concentrations

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Receptor Preparation: Prepare cell membranes from cultured cells or tissues that express the target receptor. Determine the protein concentration of the membrane preparation.

-

Assay Setup:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptide.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

-

Incubation: Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test peptide by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test peptide concentration.

-

Determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate important signaling pathways and experimental workflows relevant to the study of N-methylated peptides.

Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway activated by an N-methylated peptide agonist.

Caption: A typical experimental workflow for the synthesis, characterization, and evaluation of N-methylated peptides.

Conclusion

N-methylation represents a validated and highly effective strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.[17] By enhancing metabolic stability, improving cell permeability, and allowing for the fine-tuning of receptor interactions, this modification can significantly increase the clinical potential of peptide-based drugs.[2] The experimental protocols and quantitative data detailed in this guide provide a robust framework for the systematic evaluation and comparison of N-methylated analogues against their native counterparts, enabling researchers, scientists, and drug development professionals to make data-driven decisions in the pursuit of novel and effective peptide therapeutics.

References

- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 3. researchgate.net [researchgate.net]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. benchchem.com [benchchem.com]

- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. [PDF] Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group | Semantic Scholar [semanticscholar.org]

- 12. N-Methyl scan of somatostatin octapeptide agonists produces interesting effects on receptor subtype specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. wernerlab.weebly.com [wernerlab.weebly.com]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 18. benchchem.com [benchchem.com]

- 19. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

An In-depth Technical Guide on Fmoc-N-methyl-beta-alanine for Novel Biomaterials

Executive Summary

The field of biomedical research is continually seeking advanced materials with tunable properties for applications ranging from drug delivery to tissue engineering.[1][2] Peptide-based hydrogels, in particular, have emerged as a promising class of biomaterials due to their inherent biocompatibility, biodegradability, and structural similarity to the native extracellular matrix.[1][2][3] This guide focuses on the strategic use of N-fluorenylmethyloxycarbonyl-N-methyl-beta-alanine (Fmoc-N-methyl-β-alanine), a functionalized amino acid derivative, in the design and fabrication of novel biomaterials. N-methylation of the peptide backbone is a key chemical modification that enhances peptide stability and bioavailability.[4] This modification, facilitated by building blocks like Fmoc-N-methyl-β-alanine, allows for the creation of hydrogels with superior properties for controlled drug release and other advanced therapeutic applications.[4][5]

Introduction to Fmoc-Protected Amino Acids in Biomaterials

The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis and a critical component in the self-assembly of low molecular weight gelators.[6][7] The aromatic nature of the Fmoc group promotes π-π stacking interactions, which, in concert with hydrogen bonding and hydrophobic interactions, drive the self-assembly of peptide derivatives into nanofibrous networks.[7][8][9] These networks can entrap large volumes of water, forming hydrogels with high water content and tissue-like elasticity.[1][2] The resulting biomaterials are highly versatile and can be tailored for a variety of biomedical applications, including 3D cell culture, sustained drug release, and regenerative medicine.[1][2][10] The modification of the peptide backbone, such as through N-methylation, offers a strategy to further refine the physicochemical properties of these hydrogels.[4]

Synthesis of Fmoc-N-methyl-beta-alanine

The synthesis of Fmoc-N-methyl-β-alanine is a critical first step in its application for biomaterial fabrication. While several methods exist for N-methylation, a common and effective approach involves a solid-phase synthesis strategy.[4] This method provides high yield and purity, which are essential for biomedical applications.[4]

A recently developed protocol utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[4] The synthesis involves the attachment of Fmoc-β-alanine to the resin, followed by N-methylation of the protected amino acid. Two primary methylation agents, dimethyl sulfate and methyl iodide, have been successfully employed for this step.[4] The final product is cleaved from the resin to yield Fmoc-N-methyl-β-alanine.[4]

Self-Assembly and Hydrogelation

The self-assembly of Fmoc-N-methyl-β-alanine-containing peptides into hydrogels is a spontaneous process driven by a combination of non-covalent interactions.[2] The key driving forces include:

-

π-π Stacking: The aromatic Fmoc groups stack on top of each other, providing a strong cohesive force for the assembly of nanofibers.[7][8]

-

Hydrogen Bonding: Intermolecular hydrogen bonds form between the peptide backbones, contributing to the formation of stable, ordered structures like β-sheets.[8][9]

-

Hydrophobic Interactions: The nonpolar regions of the molecules associate to minimize contact with water, further driving the self-assembly process.[2]